molecular formula C9H7Cl2NO B2680825 N-(3,5-dichlorophenyl)prop-2-enamide CAS No. 1156160-19-8

N-(3,5-dichlorophenyl)prop-2-enamide

Cat. No.: B2680825
CAS No.: 1156160-19-8
M. Wt: 216.06
InChI Key: HQKYRJGVQPGZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C9H7Cl2NO and its molecular weight is 216.06. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Properties

N-(3,5-dichlorophenyl)prop-2-enamide and its derivatives have been extensively studied for their antibacterial and antimicrobial properties. Research shows that these compounds exhibit significant antibacterial efficacy, often comparable to or exceeding that of clinically used drugs. A study by Strharsky et al. (2022) found that certain derivatives of this compound demonstrated submicromolar activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and showed high activity against various Enterococcus faecalis isolates, including vancomycin-resistant strains (Strharsky et al., 2022). Similarly, Pospíšilová et al. (2018) noted that N-arylcinnamamides, including the 3,5-dichlorophenyl variant, exhibited antistaphylococcal, antitubercular, and antifungal activities, some surpassing the efficacy of standard drugs like ampicillin and isoniazid (Pospíšilová et al., 2018).

Potential in Treating Viral Infections

Research has also explored the use of this compound derivatives in treating viral infections. Riva et al. (2021) identified a compound structurally related to this compound as a potent inhibitor of Zika virus replication. This compound blocked the formation of the virus's replication compartments in cells, indicating a novel mechanism for antiviral treatment (Riva et al., 2021).

Properties

IUPAC Name

N-(3,5-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h2-5H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKYRJGVQPGZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.